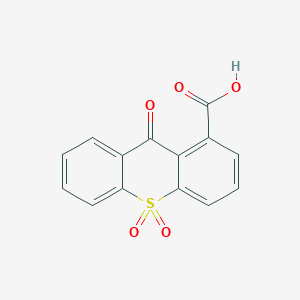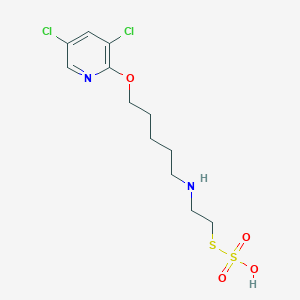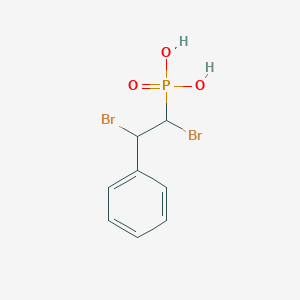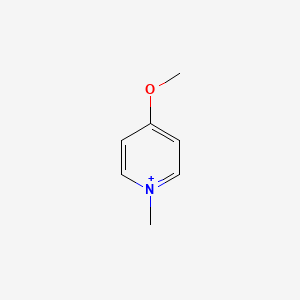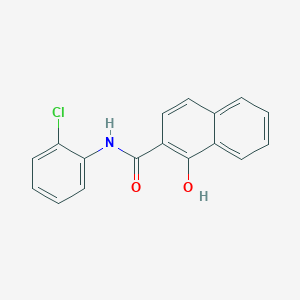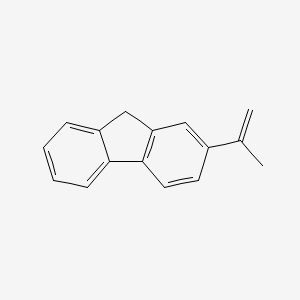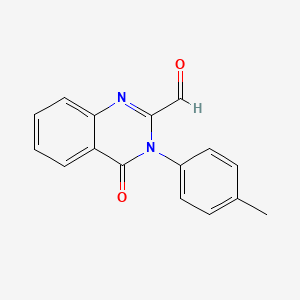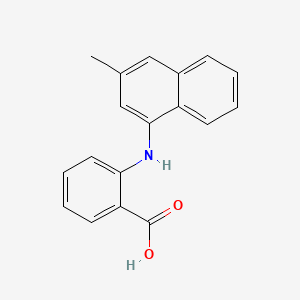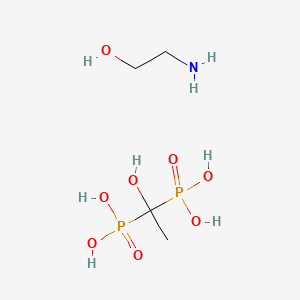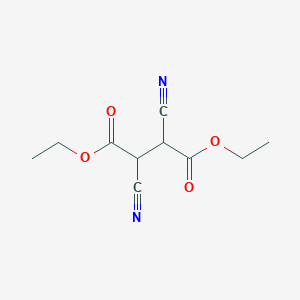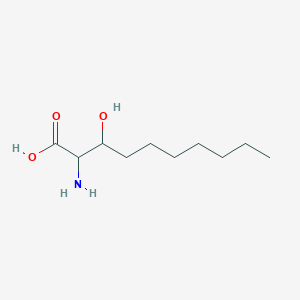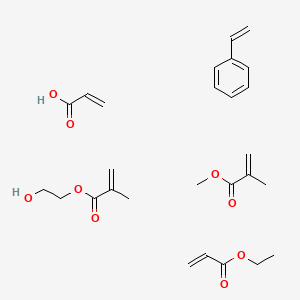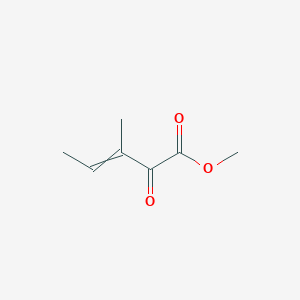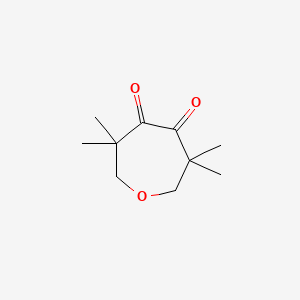
4,5-Oxepanedione, 3,3,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Oxepanedione, 3,3,6,6-tetramethyl-: is an organic compound with the molecular formula C10H16O3 and a molecular weight of 184.2322 g/mol . This compound is characterized by its unique structure, which includes an oxepane ring substituted with four methyl groups. It is known for its stability and reactivity, making it a subject of interest in various chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,6,6-tetramethyl-4-piperidone with an oxidizing agent to form the oxepane ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods:
In an industrial setting, the production of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product . The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
4,5-Oxepanedione, 3,3,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with higher oxidation states.
Reduction: It can be reduced to form alcohols or other reduced forms, depending on the reducing agent used.
Substitution: The methyl groups on the oxepane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products Formed:
The major products formed from these reactions include various oxepane derivatives, alcohols, and substituted oxepanes, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
4,5-Oxepanedione, 3,3,6,6-tetramethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Oxepanedione, 3,3,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds . This reactivity is crucial for its potential therapeutic effects, as it can modify the activity of enzymes and other proteins involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethyl-3,5-heptanedione: This compound is similar in structure but lacks the oxepane ring.
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Another related compound with a different ring structure and significant antimalarial activity.
Uniqueness:
4,5-Oxepanedione, 3,3,6,6-tetramethyl- is unique due to its oxepane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Eigenschaften
CAS-Nummer |
42031-65-2 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyloxepane-4,5-dione |
InChI |
InChI=1S/C10H16O3/c1-9(2)5-13-6-10(3,4)8(12)7(9)11/h5-6H2,1-4H3 |
InChI-Schlüssel |
QRVXEZHTOOKHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCC(C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


